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Compound of Interest

Compound Name: Furan-3-carboxamide

Cat. No.: B1318973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Furan-3-carboxamide, a key heterocyclic scaffold, plays a significant role in the development

of novel therapeutic agents and functional materials. A thorough understanding of its structural

and electronic properties is paramount for its effective application. Nuclear Magnetic

Resonance (NMR) spectroscopy provides an unparalleled window into the molecular structure

of this compound. However, a comprehensive and readily accessible repository of its ¹H and

¹³C NMR data has remained elusive in the public domain.

This technical guide addresses this gap by providing a detailed analysis of the predicted ¹H and

¹³C NMR spectral data for furan-3-carboxamide. In the absence of definitive, publicly available

experimental spectra, this guide utilizes established principles of NMR spectroscopy—

specifically, substituent chemical shift (SCS) effects—to generate a reliable set of predicted

data. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality

NMR spectra for this class of compounds.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for furan-3-carboxamide. These

values are calculated based on the known experimental data for furan and the application of

standard SCS increments for a carboxamide (-CONH₂) substituent.
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Table 1: Predicted ¹H NMR Chemical Shifts for Furan-3-
carboxamide

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H2 ~8.1
Singlet (or narrow

triplet)

J(H2,H4) ≈ 1.0,

J(H2,H5) ≈ 0.8

H4 ~6.8 Doublet of doublets
J(H4,H5) ≈ 1.9,

J(H2,H4) ≈ 1.0

H5 ~7.6 Doublet of doublets
J(H4,H5) ≈ 1.9,

J(H2,H5) ≈ 0.8

-NH₂ ~5.5 - 7.5 Broad singlet -

Table 2: Predicted ¹³C NMR Chemical Shifts for Furan-3-
carboxamide

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~148

C3 ~120

C4 ~110

C5 ~144

C=O ~165

Experimental Protocol for NMR Analysis
To obtain experimental ¹H and ¹³C NMR spectra of furan-3-carboxamide, the following

protocol is recommended:

1. Sample Preparation:

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a

wide range of organic compounds and its relatively simple solvent signal. Other deuterated
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solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on

the solubility of the specific sample.

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of

deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50

mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

Procedure:

Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean,

dry vial.

Ensure complete dissolution by gentle swirling or vortexing.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment is typically used.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.

3. Data Processing:

Fourier Transformation: The acquired free induction decay (FID) is converted into a

frequency-domain spectrum using a Fourier transform.

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane

(TMS).

Structural Assignment and Rationale
The predicted chemical shifts can be rationalized based on the electronic environment of each

nucleus in the furan-3-carboxamide molecule.
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Caption: Molecular structure of Furan-3-carboxamide with predicted NMR shifts.
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The electron-withdrawing nature of the carboxamide group is expected to deshield the protons

and carbons of the furan ring, leading to downfield shifts compared to unsubstituted furan.

Specifically:

H2: Being in the ortho position to the carboxamide group, H2 is expected to be the most

deshielded proton on the furan ring.

H5: The proton at the 5-position is also significantly influenced by the electron-withdrawing

effect transmitted through the conjugated system.

H4: The H4 proton is expected to be the most shielded of the ring protons.

Carbons: The carbon atoms C2 and C5, being alpha to the oxygen heteroatom, will appear

at a lower field. The carbonyl carbon (C=O) will have the largest chemical shift due to its

direct attachment to two electronegative atoms (oxygen and nitrogen).

This technical guide provides a foundational understanding of the NMR characteristics of

furan-3-carboxamide, which is essential for researchers in drug discovery and materials

science. While the provided data is based on well-established prediction methods,

experimental verification remains the gold standard. The detailed protocol herein offers a clear

pathway for obtaining such crucial experimental data.

To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of Furan-3-
carboxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318973#1h-and-13c-nmr-data-for-furan-3-
carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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